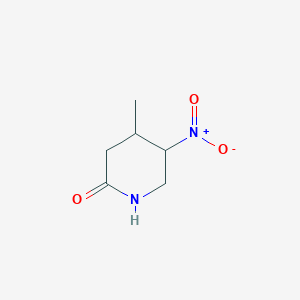

4-Methyl-5-nitropiperidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C6H10N2O3 |

|---|---|

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

4-methyl-5-nitropiperidin-2-one |

InChI |

InChI=1S/C6H10N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h4-5H,2-3H2,1H3,(H,7,9) |

InChI-Schlüssel |

WBGMYRVCMDZEOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(=O)NCC1[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Mechanistic Elucidation of Nitropiperidinone Formation Reactions

Detailed Reaction Pathways of the Nitro-Mannich/Lactamization Cascade

The synthesis of 4-Methyl-5-nitropiperidin-2-one via the nitro-Mannich/lactamization cascade is a highly efficient one-pot process that sequentially forms two key bonds to construct the piperidinone ring. beilstein-journals.orgnih.gov This domino reaction begins with the formation of a β-nitroamine intermediate through a nitro-Mannich reaction, which then undergoes an intramolecular cyclization to yield the final lactam product. nih.govresearchgate.net

Nitro-Mannich Adduct Formation

The initial and crucial step in the cascade is the nitro-Mannich reaction, also known as the aza-Henry reaction. wikipedia.orgfrontiersin.org This reaction involves the nucleophilic addition of a nitroalkane to an imine. In the context of synthesizing 4-Methyl-5-nitropiperidin-2-one, this typically involves the reaction of a γ-nitro ester with an imine, which can be pre-formed or generated in situ from an aldehyde and a primary amine. nih.govfrontiersin.org

The generally accepted mechanism commences with the formation of an iminium ion from an aldehyde and an amine. wikipedia.org A base then deprotonates the α-carbon of the nitroalkane to generate a nitronate anion. wikipedia.org This nucleophilic nitronate then attacks the electrophilic carbon of the iminium ion, leading to the formation of a β-nitroamine, the nitro-Mannich adduct. wikipedia.orgwikipedia.org The reaction is facilitated by electron-withdrawing groups on the imine, which increase its electrophilicity. nih.gov

Two plausible mechanistic pathways can influence the stereochemical outcome of the cascade beilstein-journals.org:

Path A: Kinetically Controlled, Irreversible Lactamization: The nitro-Mannich reaction is fast and reversible, potentially leading to a mixture of diastereomeric adducts. However, only one of these diastereomers preferentially undergoes a subsequent irreversible lactamization step, leading to a single, thermodynamically more stable piperidinone product.

Path B: Diastereoselective Nitro-Mannich Reaction: The initial nitro-Mannich reaction itself is highly diastereoselective, directly forming a single diastereomer of the β-nitroamine intermediate. This stereochemical information is then retained during the subsequent lactamization step.

Lactamization Step

Following the formation of the γ-nitroamine ester (the nitro-Mannich adduct), the second key step of the cascade is the intramolecular cyclization, or lactamization, to form the six-membered piperidinone ring. nih.govnih.gov This step involves the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the ester group.

Role of Intermediates in Stereocontrol and Product Distribution

The stereochemical outcome of the 4-Methyl-5-nitropiperidin-2-one synthesis is intricately linked to the nature and reactivity of the intermediates formed during the reaction cascade. The spatial arrangement of substituents on these transient species dictates the final stereochemistry of the piperidinone product.

Aziridinium (B1262131) Ylides and Rearrangements

While not always directly implicated in the nitro-Mannich/lactamization cascade for 4-Methyl-5-nitropiperidin-2-one, aziridinium ylides are important reactive intermediates in the synthesis of various substituted piperidines and other nitrogen-containing heterocycles. schenautomacao.com.brfigshare.comchemrxiv.orglongdom.org These three-membered ring structures, bearing a positive charge on the nitrogen and an adjacent carbanion, can undergo a variety of rearrangements and ring-expansion reactions. schenautomacao.com.brchemrxiv.org Their formation and subsequent reactions can offer alternative synthetic routes to piperidine (B6355638) scaffolds and highlight the diverse reactivity of nitrogen-containing intermediates. In some synthetic strategies, the controlled rearrangement of aziridinium ylides can be a powerful tool for installing the desired stereochemistry in the piperidine ring. longdom.org

Nitronate Species in Coupling Reactions

The geometry of the nitronate species formed during the deprotonation of the nitroalkane plays a pivotal role in determining the diastereoselectivity of the nitro-Mannich reaction. frontiersin.org The E/Z configuration of the nitronate ion can influence the facial selectivity of the attack on the imine.

The relative orientation of the substituents on the nitronate and the imine in the transition state determines the stereochemistry of the newly formed C-C bond. frontiersin.org The reaction can proceed through either an open or a cyclic transition state, often influenced by the presence of a metal catalyst or hydrogen-bonding interactions with an organocatalyst. By controlling the geometry of the nitronate and the approach trajectory of the reactants, high levels of diastereoselectivity can be achieved, leading to a specific stereoisomer of the nitro-Mannich adduct and, consequently, the final piperidinone product.

Catalytic Mechanisms in Asymmetric Synthesis

Achieving high enantioselectivity in the synthesis of 4-Methyl-5-nitropiperidin-2-one relies heavily on the use of chiral catalysts. nih.govnih.gov Organocatalysis has emerged as a particularly powerful strategy, employing small organic molecules to create a chiral environment that directs the stereochemical course of the reaction. nih.gov

Bifunctional organocatalysts, such as those based on thiourea (B124793) or iminophosphorane scaffolds, are highly effective in promoting the asymmetric nitro-Mannich reaction. nih.govresearchgate.net These catalysts possess both a Brønsted base site (e.g., an amine or iminophosphorane) and a hydrogen-bond donor site (e.g., a thiourea or alcohol).

The proposed mechanism for these bifunctional catalysts involves a dual activation mode:

The basic site of the catalyst deprotonates the nitroalkane, forming a chiral ion pair with the nitronate.

Simultaneously, the hydrogen-bond donor site of the catalyst activates the imine by forming a hydrogen bond with the nitrogen atom, increasing its electrophilicity and orienting it for a specific facial attack.

This organized transition state assembly effectively shields one face of the imine, forcing the nucleophilic nitronate to attack from the other, less sterically hindered face. This leads to the formation of a single enantiomer of the nitro-Mannich adduct with high fidelity. The enantiomeric purity of this intermediate is then carried through the subsequent lactamization step to yield the enantioenriched 4-Methyl-5-nitropiperidin-2-one.

Below is a table summarizing various catalysts used in asymmetric nitro-Mannich reactions leading to piperidinone precursors.

| Catalyst Type | Example Catalyst | Key Mechanistic Feature | Typical Stereoselectivity |

| Bifunctional Thiourea | Cinchona alkaloid-derived thiourea | Dual hydrogen bonding to both the nitronate and the imine. | High diastereo- and enantioselectivity. |

| Bifunctional Iminophosphorane | Chiral iminophosphorane-based catalyst | Strong Brønsted basicity for nitronate formation and hydrogen bonding for imine activation. | Excellent enantioselectivity in reactions with unactivated ketimines. nih.gov |

| Phase-Transfer Catalyst | Chiral quaternary ammonium (B1175870) salt | Formation of a chiral ion pair with the nitronate in a biphasic system. | Good to excellent enantioselectivity. frontiersin.org |

Bifunctional Organocatalyst Design and Function (e.g., Cinchona derivatives, Thiourea catalysts)

The enantioselective Michael addition, a cornerstone for creating the chiral centers in the precursors to 4-methyl-5-nitropiperidin-2-one, is frequently catalyzed by bifunctional organocatalysts. nih.gov These catalysts possess two distinct functional groups that work in concert to activate both the nucleophile and the electrophile simultaneously. Cinchona alkaloids and thiourea-based catalysts are prominent examples of such systems, prized for their robustness, tunability, and ability to induce high levels of stereoselectivity. sigmaaldrich.com

Cinchona Alkaloids:

Derived from the bark of the Cinchona tree, these natural products and their synthetic derivatives are versatile catalysts in asymmetric synthesis. nih.govresearchgate.net Their structure features a rigid quinuclidine (B89598) core, which contains a basic tertiary amine, and a quinoline (B57606) moiety linked by a hydroxyl group at the C9 position. mdpi.com This arrangement allows them to function as bifunctional catalysts. The basic quinuclidine nitrogen can act as a Brønsted base, deprotonating a pro-nucleophile (like a malonate or nitroalkane) to form a reactive enolate. sigmaaldrich.com Simultaneously, the C9-hydroxyl group can act as a Brønsted acid or hydrogen-bond donor, activating the electrophile (such as a nitroalkene). mdpi.com This dual activation within a single chiral scaffold creates a highly organized transition state, enabling efficient and enantioselective bond formation. nih.gov The steric environment created by the bulky quinoline and quinuclidine groups effectively shields one face of the reacting molecules, dictating the stereochemical outcome of the reaction.

Thiourea Catalysts:

Developed more recently, chiral thiourea-based organocatalysts have emerged as powerful tools for a wide array of asymmetric transformations, including the Michael additions necessary for nitropiperidinone synthesis. sigmaaldrich.com Their catalytic prowess stems from the ability of the thiourea moiety (-NH-C(S)-NH-) to form strong, directional hydrogen bonds with electrophiles. youtube.com These catalysts are typically designed to be bifunctional by incorporating a basic site, often a tertiary amine, into the chiral backbone. nih.gov In a typical Michael addition, the thiourea group activates the nitroalkene electrophile by forming a bidentate hydrogen bond with the nitro group, increasing its electrophilicity. Concurrently, the basic amine site deprotonates the nucleophile, generating the active carbanion. youtube.com This cooperative catalysis lowers the activation energy of the reaction and fixes the geometry of the reactants in the transition state, leading to high yields and enantioselectivities. nih.govorganicreactions.org

The effectiveness of these catalysts can be finely tuned by modifying their structures. For instance, adding electron-withdrawing groups to the aryl rings of a thiourea catalyst enhances the acidity of the N-H protons, leading to stronger hydrogen bonding and increased reactivity. scilit.com

Table 1: Comparison of Bifunctional Organocatalyst Features

| Feature | Cinchona Alkaloid Derivatives | Thiourea-Based Catalysts |

| Activating Groups | Quinuclidine Nitrogen (Base), C9-Hydroxyl (H-bond donor) | Basic Amine (Base), Thiourea (H-bond donor) |

| Mode of Action | Brønsted base/Brønsted acid catalysis, H-bond donation | Cooperative H-bond donation and Brønsted base catalysis |

| Key Interaction | Ion pair formation between protonated catalyst and enolate | Bidentate hydrogen bonding to the electrophile (e.g., nitro group) |

| Tunability | Modification at C9-OH, quinuclidine N, or quinoline ring | Variation of chiral backbone, amine basicity, and aryl substituents on thiourea |

Hydrogen Bonding and Substrate Activation

Hydrogen bonding is the central principle governing the mechanism of substrate activation by both Cinchona and thiourea organocatalysts in the formation of nitropiperidinone precursors. masterorganicchemistry.com This non-covalent interaction is crucial for bringing the reacting partners together in a specific orientation and for enhancing their intrinsic reactivity.

In a thiourea-catalyzed Michael addition, the two N-H protons of the thiourea group coordinate with the two oxygen atoms of the nitro group on the electrophilic nitroalkene. youtube.com This bidentate hydrogen bonding serves multiple purposes:

It polarizes the nitroalkene, withdrawing electron density and making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org

It rigidly holds the nitroalkene in a fixed orientation relative to the catalyst's chiral framework.

Simultaneously, the basic amine function of the catalyst deprotonates the Michael donor (the nucleophile). The resulting nucleophile and the activated electrophile are held in close proximity by the catalyst, facilitating the C-C bond formation. Computational and spectroscopic studies have shown that this dual activation, mediated by hydrogen bonds, is key to achieving high stereoselectivity. nih.govmasterorganicchemistry.com The catalyst essentially creates a chiral pocket wherein the reaction occurs.

Similarly, for Cinchona alkaloid catalysts, the hydroxyl group at the C9 position is a critical hydrogen-bond donor. mdpi.com It activates the electrophile, such as the nitroalkene, by hydrogen bonding to the nitro group. This interaction, coupled with the formation of a chiral ion pair between the protonated quinuclidine nitrogen and the deprotonated nucleophile, orchestrates the stereochemical outcome. sigmaaldrich.com The hydrogen bond properly orients the electrophile for a facial-selective attack by the nucleophile, which is held within the chiral environment of the catalyst. nih.gov

The precise nature of these hydrogen-bonding interactions in the transition state determines the efficiency and selectivity of the catalysis. Subtle changes in the catalyst structure can alter the strength and geometry of these bonds, thereby influencing the reaction's outcome.

Stereochemical Control in 4 Methyl 5 Nitropiperidin 2 One Synthesis

Diastereoselective Synthesis

The diastereoselective synthesis of substituted 5-nitropiperidin-2-ones has been effectively achieved through a versatile nitro-Mannich/lactamisation cascade reaction. researchgate.netwikipedia.orgresearchgate.net This method allows for the direct construction of the piperidinone core with a high degree of stereocontrol over the newly created stereogenic centers. researchgate.net The reaction typically involves the condensation of a nitroalkanoate with an imine, which can be formed in situ from an aldehyde and an amine, to generate the heterocyclic ring in a single synthetic operation. researchgate.netresearchgate.net

The power of this cascade lies in its ability to create multiple stereocenters with high diastereoselectivity. wikipedia.org In many instances, the reaction products are obtained as single diastereoisomers, demonstrating the efficiency of the stereochemical control exerted by the reaction mechanism. wikipedia.orgresearchgate.net

A key feature of the nitro-Mannich/lactamisation cascade is the predictable control over the relative stereochemistry of the substituents on the piperidinone ring. The synthesis generally favors the formation of products with a 4,5-trans relative stereochemistry. researchgate.net This stereochemical outcome is consistently observed across a range of substrates. researchgate.net

The elucidation of the relative configuration of these products has been confirmed through detailed ¹H NMR spectroscopic analysis and, in certain cases, unambiguously by single-crystal X-ray analysis. researchgate.netwikipedia.org The preference for the 4,5-trans arrangement is a notable aspect of the reaction's mechanism, although the final lactam ring formation is considered irreversible. wikipedia.org One explanation for the high diastereocontrol is that the nitro-Mannich step itself is highly diastereoselective, setting the stereochemistry before the final ring closure. wikipedia.org

Interestingly, a rare case of 4,5-cis relative stereochemistry has been observed, but this was identified as an exceptional outcome rather than the norm. researchgate.netwikipedia.org This specific instance was attributed to a crystallisation-induced diastereomeric transformation (CIDT), where the less soluble cis diastereomer preferentially crystallizes from the reaction mixture, shifting the equilibrium. researchgate.netwikipedia.org

The choice of substituents on the starting materials significantly influences the diastereoselectivity and outcome of the synthesis. By varying the aldehyde, amine, and nitroalkanoate components, a diverse array of heavily decorated 5-nitropiperidin-2-ones can be synthesized, often with excellent stereocontrol. researchgate.net

The introduction of different substituents at the 1, 4, and 6-positions of the piperidinone ring has been explored. For example:

Position 1: Changing the amine component (e.g., from allylamine (B125299) to benzylamine) allows for variation at the N1 position, affording the desired N-substituted product as a single diastereoisomer. researchgate.netwikipedia.org

Position 6: Using aldehydes other than formaldehyde (B43269) (e.g., acetaldehyde (B116499) or anisaldehyde) for the in situ imine formation leads to the incorporation of substituents at the C6 position, with high diastereoselectivities being maintained. researchgate.netwikipedia.org

Position 4: Alterations to the starting nitroalkanoate allow for the introduction of substituents at the C4 position. researchgate.net

The reaction's robustness is highlighted by its success with a variety of substrates, including preformed cyclic imines, which allows for the construction of complex, polycyclic structures containing the piperidine (B6355638) ring. wikipedia.orgresearchgate.net In these cases, two new stereogenic centers were created with high stereocontrol. wikipedia.org

| Product Number | Substituent Variation | Position(s) Modified | Yield | Diastereoselectivity |

|---|---|---|---|---|

| 1d | Methyl 4-nitrobutanoate, Acetaldehyde, Allylamine | 6-Me | 74% | Single diastereomer |

| 1h | Methyl 4-nitrobutanoate, Formaldehyde, Benzylamine (B48309) | 1-Bn | Good | Single diastereoisomer |

| 1i | Ethyl 2-methyl-4-nitrobutanoate, Formaldehyde, Butylamine | 1-Bu, 4-Me | 82% | Single diastereoisomer |

| 1j | Ethyl 2-methyl-4-nitrobutanoate, Formaldehyde, Hept-5-yn-1-amine (B2721810) | 1-(Hept-5-ynyl), 4-Me | 75% | Single diastereoisomer |

Enantioselective Synthesis

Beyond controlling relative stereochemistry, achieving enantioselectivity to produce a single enantiomer of a chiral molecule is a primary goal in modern organic synthesis. For substituted 5-nitropiperidin-2-ones, enantioselective strategies have been developed to access these compounds in highly enantioenriched form. researchgate.netrsc.orgiupac.org

A powerful strategy for the enantioselective synthesis of 4-methyl-5-nitropiperidin-2-one involves a multi-component, one-pot cascade that combines an enantioselective organocatalytic reaction with the previously described diastereoselective nitro-Mannich/lactamisation cascade. researchgate.netrsc.orgiupac.org

This approach begins with an enantioselective organocatalytic Michael addition. iupac.org In this key step, a chiral catalyst is used to control the addition of a nucleophile to an electrophile, establishing the initial stereocenter with high enantiomeric excess. This enantioenriched intermediate is then carried forward into the subsequent nitro-Mannich/lactamisation sequence. The high diastereoselectivity of the cascade reaction then translates the initial enantiomeric purity into a final product that is both highly enantioenriched and diastereomerically pure. researchgate.netresearchgate.net This elegant combination of two catalytic processes in a single pot represents a highly efficient method for constructing architecturally complex and stereochemically defined piperidines. wikipedia.orgresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer. This is a well-established and reliable method in asymmetric synthesis. wikipedia.org

The general process involves three main steps:

Covalent attachment of the chiral auxiliary to a prochiral substrate.

Execution of a diastereoselective reaction, where the steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the other face.

Removal of the auxiliary to yield the enantioenriched product, with the auxiliary often being recoverable for reuse. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and camphorsultam derivatives. wikipedia.org These auxiliaries have been successfully employed in numerous asymmetric transformations, such as alkylations, aldol (B89426) reactions, and Michael additions, to set the absolute configuration of stereocenters. wikipedia.org For instance, oxazolidinone auxiliaries are widely used to direct the alkylation of enolates, a key bond-forming reaction in the synthesis of many natural products. rsc.org While a specific application of a chiral auxiliary strategy for the direct synthesis of 4-methyl-5-nitropiperidin-2-one is not detailed in the examined literature, this approach represents a viable and powerful alternative to organocatalysis for controlling the absolute stereochemistry of the piperidinone core.

Epimerization and Diastereomer Control

The stereochemical integrity of the C-5 position, which bears the nitro group, is a crucial factor in the synthesis of 5-nitropiperidin-2-ones. Under certain conditions, this center can undergo epimerization, which is the change in configuration at a single stereocenter. wikipedia.org

While the synthesis generally yields the 4,5-trans product under kinetic control, the potential for equilibration to a thermodynamic mixture exists. researchgate.net This was demonstrated in the case of the exceptional 4,5-cis product (2m'), which was found to be the kinetic product formed via a crystallization-induced diastereomeric transformation (CIDT). wikipedia.org When this pure 4,5-cis isomer or the corresponding 4,5-trans isomer was subjected to simulated reaction conditions, both epimerized at the C-5 position. wikipedia.org This epimerization resulted in an identical thermodynamic equilibrium mixture of the trans and cis diastereomers, highlighting that the C-5 stereocenter is labile under these conditions. wikipedia.org This ability to control the diastereomeric outcome through either kinetic (including CIDT) or thermodynamic control provides an additional layer of synthetic flexibility. researchgate.net

Chemical Transformations and Functionalization of 4 Methyl 5 Nitropiperidin 2 One Derivatives

Nitro Group Manipulations

The nitro group at the C-5 position is a key functional handle that can be manipulated through several reductive and displacement strategies to introduce new functionalities and stereocenters.

Reductive Transformations (e.g., to Amino, Hydroxylamino Derivatives)

The reduction of the nitro group is a fundamental transformation that provides access to valuable amino and hydroxylamino derivatives. A common method for this transformation is catalytic hydrogenation. For instance, treatment of 5-nitropiperidin-2-ones with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst effectively reduces the nitro group to an amine. This method is often performed in solvents like methanol or ethyl acetate (B1210297).

Another approach involves the use of reducing agents such as samarium diiodide, which has been utilized in the synthesis of enantiopure cis-4,5-disubstituted piperidin-2-ones. researchgate.net This particular method involves the reduction of an O-benzyl hydroxamate precursor. researchgate.net The resulting amino group can serve as a precursor for further functionalization, including the synthesis of various amides and sulfonamides.

The synthesis of hydroxylamino derivatives can also be achieved through controlled reduction of the nitro group. These derivatives are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles. While specific examples for 4-Methyl-5-nitropiperidin-2-one are not detailed in the provided context, the general principle of partial reduction of nitro compounds is a well-established synthetic strategy.

| Precursor | Reagents and Conditions | Product |

| 5-nitropiperidin-2-one derivative | H₂, Pd/C, solvent (e.g., MeOH, EtOAc) | 5-aminopiperidin-2-one derivative |

| O-benzyl hydroxamate of a piperidin-2-one precursor | Samarium diiodide | cis-4,5-disubstituted piperidin-2-one |

Protodenitration Strategies

Protodenitration, the replacement of a nitro group with a hydrogen atom, offers a method to selectively remove the nitro functionality. This transformation can be particularly useful for installing specific stereochemistry at the C-5 position or for accessing piperidine (B6355638) derivatives without the C-5 nitro substituent. One effective method for protodenitration involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). nih.gov This reaction proceeds via a radical mechanism and is generally chemoselective, leaving other functional groups within the molecule intact. nih.gov

This strategy has been successfully applied to heavily decorated 5-nitropiperidin-2-ones, demonstrating its utility in the synthesis of complex, multi-cyclic alkaloid structures. nih.gov The ability to remove the nitro group after it has served its purpose in directing stereochemistry or activating other positions is a powerful tool in synthetic design. nih.gov

| Starting Material | Reagents | Product |

| 5-nitropiperidin-2-one | Bu₃SnH, AIBN | 5-H-piperidin-2-one |

Lactam Carbonyl Modifications

The lactam carbonyl group provides another site for chemical manipulation, most notably through reductive cleavage to open the piperidinone ring.

Reductive Cleavage of the Lactam Ring

The lactam ring of 4-Methyl-5-nitropiperidin-2-one derivatives can be reductively cleaved to yield functionalized open-chain amino acids or their derivatives. This transformation effectively linearizes the cyclic precursor, providing access to a different class of compounds. A common reagent for this purpose is sodium cyanoborohydride. rsc.org This method has been proposed for the synthesis of medium-sized ring azasultams through the reductive cleavage of related annulated dihydrothiadiazine dioxides. rsc.org

In the context of piperidin-2-ones, reductive cleavage can be a key step in the synthesis of more complex acyclic molecules or in the preparation of precursors for other cyclization reactions. For example, functionalized N-benzyloxycarbonylpiperidin-2-ones have been opened by the carbanion of methyl phenyl sulfone, followed by a reductive aminocyclization to yield protected 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines. researchgate.net

Further Derivatization at Core Positions (N-1, C-4, C-5, C-6)

Beyond the nitro and carbonyl groups, other positions on the piperidinone core can be functionalized to introduce additional diversity and complexity.

N-Alkylation and N-Oxidation

The nitrogen atom of the lactam (N-1) is a nucleophilic site that can be readily alkylated. N-alkylation is typically achieved by treating the piperidinone with an alkyl halide in the presence of a base. researchgate.net For instance, reactions with benzyl bromide or benzyl iodide using potassium carbonate as a base in a solvent like dimethylformamide (DMF) can introduce a benzyl group at the N-1 position. researchgate.net The regioselectivity of N-alkylation can be influenced by steric factors around the nitrogen atom. researchgate.net

N-oxidation of the lactam nitrogen is another possible transformation, leading to the formation of N-oxides. While specific examples for 4-Methyl-5-nitropiperidin-2-one are not provided in the search results, N-oxidation is a general reaction for cyclic amines and amides and can be accomplished using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. These N-oxide derivatives can exhibit altered chemical reactivity and biological activity compared to their parent compounds.

| Position | Reaction | Reagents/Conditions | Product |

| N-1 | N-Alkylation | Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated piperidin-2-one |

| N-1 | N-Oxidation | Oxidizing agent (e.g., m-CPBA, H₂O₂) | N-oxide of piperidin-2-one |

Functionalization of Side Chains

The functionalization of side chains on the 4-methyl-5-nitropiperidin-2-one scaffold is a critical aspect of modifying its chemical properties. Research in this area has largely focused on the introduction of diverse, functionalized substituents during the primary synthesis of the heterocyclic core. A key strategy involves a multi-component reaction that assembles the piperidin-2-one ring, where the choice of starting materials directly dictates the nature of the side chains at positions 1, 4, and 6.

This approach allows for significant structural diversity. For instance, the side chain at the 1-position is determined by the primary amine used in the synthesis. The substituent at the 4-position originates from a selected methyl 3-aryl-4-nitrobutylate, and the side chain at the 6-position is derived from an aromatic aldehyde. This methodology provides a direct route to a wide array of derivatives with pre-functionalized side chains.

Furthermore, transformations of functional groups on the piperidin-2-one core itself, such as the reduction of the nitro group at the 5-position, represent another avenue of functionalization that influences the reactivity and properties of the entire molecule.

Introduction of Functionalized Side Chains via Multi-Component Synthesis

Systematic studies have utilized a one-pot synthesis to generate a library of 5-nitropiperidin-2-one derivatives, demonstrating the versatility of this method for introducing functionalized side chains. The reaction typically involves the condensation of a methyl 3-aryl-4-nitrobutylate, an aromatic aldehyde, and a primary amine. The resulting compounds possess varied aryl and heteroaryl side chains at positions 1, 4, and 6 of the piperidin-2-one ring.

Examples of this synthetic approach are detailed in the table below, showcasing the range of functional groups that can be incorporated. These include halogenated phenyl groups, which can serve as handles for subsequent cross-coupling reactions, and hydroxyphenyl groups, which offer sites for further alkylation or acylation.

| Compound Name | Reactant 1 (Nitrobutylate) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Resulting Side Chains | Yield (%) |

|---|---|---|---|---|---|

| (±)-4-(3-Chlorophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | Methyl 3-(3-chlorophenyl)-4-nitrobutylate | 4-Hydroxybenzaldehyde | 3-(Aminomethyl)pyridine | C1: 3-Pyridylmethyl C4: 3-Chlorophenyl C6: 4-Hydroxyphenyl | 24 nih.gov |

| (±)-4-(4-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | Methyl 3-(4-bromophenyl)-4-nitrobutylate | 4-Hydroxybenzaldehyde | 3-(Aminomethyl)pyridine | C1: 3-Pyridylmethyl C4: 4-Bromophenyl C6: 4-Hydroxyphenyl | N/A |

| (±)-4-(3-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(4-pyridylmethyl)piperidin-2-one | Methyl 3-(3-bromophenyl)-4-nitrobutylate | 4-Hydroxybenzaldehyde | 4-(Aminomethyl)pyridine | C1: 4-Pyridylmethyl C4: 3-Bromophenyl C6: 4-Hydroxyphenyl | 25 nih.gov |

| (±)-4-(2-Bromophenyl)-6-(3,4-dihydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | Methyl 3-(2-bromophenyl)-4-nitrobutylate | 3,4-Dihydroxybenzaldehyde | 3-(Aminomethyl)pyridine | C1: 3-Pyridylmethyl C4: 2-Bromophenyl C6: 3,4-Dihydroxyphenyl | N/A |

Transformations of Core Functional Groups

Beyond the initial synthesis, functionalization can also be achieved by modifying the core structure. A key transformation is the reduction of the 5-nitro group to a 5-amino group. This reaction fundamentally alters the electronic properties of the piperidine ring and introduces a nucleophilic amine group that can be used for subsequent derivatization, such as acylation or alkylation.

The reduction is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This process has been shown to proceed to the corresponding hydroxylamine intermediate before reaching the final amine product.

| Starting Material | Reaction | Product | Yield (%) |

|---|---|---|---|

| (±)-4-(4-Chlorophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | H₂, Pd/C | (±)-5-Amino-4-(4-chlorophenyl)-6-(4-hydroxyphenyl)-1-(3-pyridylmethyl)piperidin-2-one | 24 nih.gov |

| (±)-4-(3-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | H₂, Pd/C | (±)-5-Amino-4-(3-bromophenyl)-6-(4-hydroxyphenyl)-1-(3-pyridylmethyl)piperidin-2-one | N/A |

4 Methyl 5 Nitropiperidin 2 One As a Key Intermediate in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

The structural framework of 4-methyl-5-nitropiperidin-2-one is particularly well-suited for the total synthesis of various natural products, especially those containing a piperidine (B6355638) core. The nitro group and the lactam functionality provide handles for further elaboration and ring modifications, enabling the construction of complex polycyclic systems.

Synthesis of Piperidine Alkaloid Cores

Piperidine alkaloids represent a large and diverse class of natural products. The 4-methyl-5-nitropiperidin-2-one scaffold provides a robust starting point for the stereoselective synthesis of highly substituted piperidine rings, which form the core of many of these alkaloids. nih.govresearchgate.net A key synthetic strategy involves a nitro-Mannich/lactamisation cascade, which allows for the direct and stereoselective formation of heavily decorated 5-nitropiperidin-2-ones. nih.gov This method has proven effective in creating the fundamental structure of various piperidine alkaloids. nih.gov

The versatility of this intermediate is further demonstrated by its use in the synthesis of various disubstituted piperidine derivatives. For example, enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives can be synthesized in high yield and stereoselectivity through the conjugate addition of lithium alkyl or aryl cyanocuprates to chiral unsaturated lactams derived from the piperidinone core. nih.gov

Examples: Paroxetine, Nakadomarin A, Keramaphidin B (synthetic strategies only)

The strategic importance of 4-methyl-5-nitropiperidin-2-one and its derivatives is highlighted in the total synthesis of several complex natural products and pharmaceuticals.

Paroxetine: The synthesis of paroxetine, a selective serotonin (B10506) reuptake inhibitor, often involves the creation of a trans-3,4-disubstituted piperidine skeleton. researchgate.net Synthetic strategies have utilized chiral pool starting materials, asymmetric catalysis, and enzymatic resolutions to achieve the desired stereochemistry. researchgate.net While not always starting directly from 4-methyl-5-nitropiperidin-2-one, the underlying principles of controlling stereochemistry in a piperidine ring are central. For instance, one approach involves the conjugate addition of a p-fluorophenyl group to an α,β-unsaturated piperidone derivative, a transformation conceptually similar to the elaborations of the 5-nitropiperidin-2-one core. nih.govresearchgate.net

Nakadomarin A: The total synthesis of the marine alkaloid Nakadomarin A, which possesses a complex hexacyclic ring system, showcases the utility of piperidinone-based intermediates. nih.govresearchgate.net While various strategies exist, a common theme is the construction of the piperidine core early in the synthesis. nih.govresearchgate.net One reported synthesis of (-)-Nakadomarin A involved a key nitro-Mannich lactamisation cascade to form a substituted 5-nitropiperidin-2-one derivative, which then underwent further transformations to build the intricate polycyclic structure. nih.gov

Keramaphidin B: The synthesis of Keramaphidin B, another marine alkaloid, also leverages the chemistry of substituted piperidinones. nih.govresearchgate.net A retrosynthetic analysis reveals that the core piperidin-2-one ring, functionalized with a nitro group, can be accessed through a nitro-Mannich lactamisation cascade. nih.gov This key intermediate, possessing a crucial quaternary stereocenter, is then elaborated through a series of reactions including aminolysis, oxidation, and olefination to construct the larger macrocyclic rings of the natural product. nih.gov

| Natural Product/Drug | Key Synthetic Strategy Involving Piperidinone Core | Reference |

|---|---|---|

| Paroxetine | Stereoselective synthesis of a trans-3,4-disubstituted piperidine skeleton. | nih.govresearchgate.net |

| Nakadomarin A | Utilization of a nitro-Mannich lactamisation cascade to form a substituted 5-nitropiperidin-2-one intermediate. | nih.govresearchgate.netnih.gov |

| Keramaphidin B | Construction of the piperidin-2-one core via a nitro-Mannich lactamisation cascade, followed by elaboration to form macrocyclic rings. | nih.govresearchgate.net |

Scaffold for Novel Heterocyclic Architectures

Beyond its application in the synthesis of known natural products, 4-methyl-5-nitropiperidin-2-one serves as a versatile scaffold for the creation of novel heterocyclic architectures. nih.gov The presence of both a lactam ring and a nitro group allows for a wide range of chemical manipulations. For instance, the nitro group can be chemoselectively reduced or transformed, leading to the formation of various other nitrogen-containing heterocycles. nih.gov This adaptability makes it a valuable starting material for generating libraries of diverse heterocyclic compounds for potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of organic molecules in solution. For 4-Methyl-5-nitropiperidin-2-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would be required to establish the connectivity of atoms and the relative stereochemistry of the chiral centers at C4 and C5.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the piperidinone ring. The chemical shifts and coupling constants (J-values) of the protons at C3, C4, C5, and C6 would provide critical information about their spatial relationships. For instance, the magnitude of the coupling constant between the protons at C4 and C5 would be indicative of their dihedral angle, helping to infer a cis or trans relationship between the methyl and nitro groups.

Two-dimensional NMR techniques are indispensable for unambiguous assignments. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, confirming the sequence of protons in the ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton to its directly attached carbon atom, allowing for the assignment of the carbon signals in the ¹³C NMR spectrum. Further elucidation of the carbon skeleton and the position of the quaternary carbonyl carbon (C2) and the substituents would be achieved through an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two to three bonds.

To determine the relative stereochemistry, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is crucial. These experiments detect through-space interactions between protons that are in close proximity. For example, a cross-peak between the proton at C4 and the methyl protons would confirm their cis relationship. The absence of such a cross-peak, coupled with a cross-peak to the proton at C5, would suggest a trans arrangement.

The determination of the absolute stereochemistry requires either the use of a chiral derivatizing agent or an advanced NMR technique like Mosher's method, which is beyond the scope of this overview.

Table 1: Predicted ¹H NMR Data for 4-Methyl-5-nitropiperidin-2-one (Note: This is a hypothetical data table for illustrative purposes, as experimental data is not publicly available.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3a | 2.45 | ddd | 17.5, 6.0, 2.5 |

| H-3b | 2.60 | ddd | 17.5, 8.0, 3.0 |

| H-4 | 2.90 | m | - |

| H-5 | 4.80 | ddd | 9.0, 6.0, 3.0 |

| H-6a | 3.50 | ddd | 12.0, 8.0, 4.0 |

| H-6b | 3.65 | ddd | 12.0, 6.0, 2.5 |

| CH₃ | 1.15 | d | 7.0 |

| NH | 7.50 | br s | - |

Table 2: Predicted ¹³C NMR Data for 4-Methyl-5-nitropiperidin-2-one (Note: This is a hypothetical data table for illustrative purposes, as experimental data is not publicly available.)

| Carbon | Chemical Shift (ppm) |

| C-2 | 172.0 |

| C-3 | 35.0 |

| C-4 | 38.0 |

| C-5 | 85.0 |

| C-6 | 45.0 |

| CH₃ | 15.0 |

X-ray Crystallography for Conclusive Structural Assignment

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique can conclusively establish the connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers if a suitable single crystal can be obtained.

For 4-Methyl-5-nitropiperidin-2-one, a successful X-ray crystallographic analysis would provide a three-dimensional model of the molecule, confirming the piperidin-2-one ring system and the positions of the methyl and nitro substituents. It would also reveal the conformation of the six-membered ring, which could adopt a chair, boat, or twist-boat conformation. The presence of an electron-withdrawing nitro group can influence the ring conformation. researchgate.net

The crystallographic data would yield precise measurements of bond lengths and angles, offering insights into any potential ring strain or electronic effects of the substituents. Furthermore, the analysis would definitively resolve the relative stereochemistry of the C4-methyl and C5-nitro groups, showing whether they are on the same side (cis) or opposite sides (trans) of the ring. If a non-centrosymmetric space group is observed and anomalous dispersion effects are measured, the absolute configuration of the molecule can also be determined.

Table 3: Hypothetical Crystallographic Data for 4-Methyl-5-nitropiperidin-2-one (Note: This is a hypothetical data table for illustrative purposes, as experimental data is not publicly available.)

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O₃ |

| Formula Weight | 158.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.85 |

| b (Å) | 10.23 |

| c (Å) | 9.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 758.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.385 |

| R-factor | 0.045 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-Methyl-5-nitropiperidin-2-one, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The mass spectrum of 4-Methyl-5-nitropiperidin-2-one would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Characteristic fragmentation pathways for piperidinone derivatives may include the loss of the nitro group (NO₂), the methyl group (CH₃), or cleavage of the piperidinone ring. Analysis of these fragment ions can further support the proposed structure. For a related compound, 4-methyl-2-piperidone, the molecular ion peak is observed at m/z 113.

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-5-nitropiperidin-2-one (Note: This is a hypothetical data table for illustrative purposes, as experimental data is not publicly available.)

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 159.0713 | 159.0715 |

| [M-NO₂]⁺ | 113.0811 | 113.0810 |

| [M-CH₃]⁺ | 144.0482 | 144.0485 |

Theoretical and Computational Studies on 4 Methyl 5 Nitropiperidin 2 One and Its Reactions

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of chemical reactions, DFT calculations are instrumental in providing detailed mechanistic insights. For a hypothetical reaction involving 4-Methyl-5-nitropiperidin-2-one, DFT could be employed to map the potential energy surface, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, a reaction profile can be constructed, allowing for the determination of activation energies and reaction enthalpies. This information is vital for understanding the feasibility and kinetics of a proposed reaction mechanism. Different functionals and basis sets can be utilized to refine the accuracy of these calculations.

However, a thorough search of scientific databases yields no published studies that apply DFT calculations to investigate the reaction mechanisms of 4-Methyl-5-nitropiperidin-2-one.

Prediction of Stereoselectivity and Transition State Analysis

The presence of chiral centers at the 4th and 5th positions of the 4-Methyl-5-nitropiperidin-2-one ring suggests the possibility of stereoisomers and stereoselective reactions. Computational chemistry, particularly through the analysis of transition state energies, is a key tool for predicting the stereochemical outcome of a reaction.

For a reaction involving 4-Methyl-5-nitropiperidin-2-one, computational models would be built for the transition states leading to different stereoisomeric products. The relative energies of these transition states, calculated using methods like DFT, would indicate which stereoisomer is favored. The transition state with the lower energy corresponds to the faster-forming product, thus allowing for a prediction of the major stereoisomer. This analysis often involves examining the non-covalent interactions and steric clashes within the transition state structures to understand the origin of the stereoselectivity.

Currently, there are no available research articles or datasets that present a transition state analysis for the prediction of stereoselectivity in reactions of 4-Methyl-5-nitropiperidin-2-one.

Conformational Analysis of the Piperidinone Ring

The six-membered piperidinone ring in 4-Methyl-5-nitropiperidin-2-one is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the molecule can significantly influence its reactivity and biological activity. The substituents on the ring, in this case, the methyl and nitro groups, play a crucial role in determining the most stable conformation due to steric and electronic effects.

Computational methods, including molecular mechanics and quantum mechanical calculations, are used to perform a systematic conformational analysis. This involves calculating the relative energies of all possible conformations to identify the global minimum energy structure and the populations of other low-energy conformers at a given temperature. This analysis provides a detailed picture of the three-dimensional shape of the molecule.

Despite the importance of conformational preferences, no specific conformational analysis of the 4-Methyl-5-nitropiperidin-2-one ring has been reported in the scientific literature.

Future Research Directions in Nitropiperidinone Chemistry

Development of Novel Catalytic Systems for Asymmetric Synthesis

The creation of enantiomerically pure piperidinones is crucial, and the development of new catalytic systems for asymmetric synthesis is a key research frontier. While organocatalysis has been successfully employed, there is vast potential in exploring other catalytic paradigms to enhance selectivity, broaden substrate scope, and improve efficiency. acs.orgelsevierpure.com

Future work will likely focus on several key areas:

Advanced Organocatalysts: Research into new generations of chiral organocatalysts, such as bifunctional squaramides or dipeptide-based Brønsted bases, could offer improved control over the stereocenters in 4-Methyl-5-nitropiperidin-2-one. fit.eduacs.org These catalysts can activate both the nucleophile and electrophile through a network of non-covalent interactions, leading to high diastereo- and enantioselectivity.

Transition-Metal Catalysis: The use of chiral transition-metal complexes, particularly those of iridium, rhodium, palladium, or copper, paired with novel chiral ligands, represents a promising avenue. acs.org These systems could enable new types of asymmetric transformations, such as enantioselective hydrogenations or C-H functionalization, on the piperidinone core.

Biocatalysis: The use of enzymes (biocatalysts) offers an environmentally friendly and highly selective alternative to traditional chemical catalysis. elsevierpure.com Engineered enzymes could be designed to perform specific stereoselective reactions on nitropiperidinone precursors under mild conditions, minimizing waste and improving the sustainability of the synthesis. rsc.org

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Example Catalyst Class | Potential Reaction | Key Advantage |

|---|---|---|---|

| Organocatalyst | Dipeptide-based catalysts | Asymmetric Michael/Mannich reactions | High stereocontrol through hydrogen bonding networks. fit.edu |

| Transition Metal | Chiral Phosphine-Rh(I) Complex | Asymmetric Hydrogenation | High efficiency and turnover numbers. wikipedia.org |

| Biocatalyst | Engineered Transaminase | Asymmetric reductive amination | High enantioselectivity and mild, aqueous conditions. rsc.org |

Exploration of New Cascade Reactions for Increased Complexity

Cascade reactions, where multiple chemical bonds are formed in a single operation, are an elegant and efficient strategy for building molecular complexity. nih.gov The synthesis of heavily substituted 5-nitropiperidin-2-ones has already been achieved through a versatile nitro-Mannich/lactamisation cascade. advancionsciences.comrsc.org Future research will aim to expand upon this success by designing novel cascade sequences.

Prospective directions include:

Multi-Component Cascades: Designing new one-pot reactions that involve three or four different starting materials to rapidly assemble highly decorated piperidinone structures. advancionsciences.comstanford.edu This could involve integrating steps like cycloadditions or transition-metal catalyzed cross-couplings into the cascade.

Enzymatic Cascades: Developing multi-enzyme systems that work in concert to build the nitropiperidinone scaffold from simple, renewable feedstocks. acs.org Such in vitro cascades could provide access to complex products with exceptional selectivity while operating in an environmentally benign manner.

Radical-Based Cascades: Exploring the use of radical intermediates to initiate or terminate cascade sequences. The nitro group itself can be a precursor to radical species, opening up possibilities for novel cyclization and functionalization pathways that are complementary to ionic reactions.

Table 2: Future Cascade Reaction Strategies

| Cascade Strategy | Description | Potential Outcome |

|---|---|---|

| [4+2] Cycloaddition/Lactamization | A Diels-Alder reaction followed by an intramolecular cyclization. | Rapid construction of bicyclic piperidinone systems. |

| Michael/Michael/Lactamization | A sequence of two Michael additions before the ring-closing step. | Introduction of multiple functional groups and stereocenters. |

| Enzymatic Cascade | A multi-enzyme, one-pot synthesis from a simple precursor like mannose. acs.org | "Green" synthesis of the core structure from bio-based materials. |

Sustainable and Green Chemistry Approaches to Synthesis

Applying the principles of green chemistry is essential for modern synthetic chemistry to minimize environmental impact. nih.gov Future research on the synthesis of 4-Methyl-5-nitropiperidin-2-one will increasingly focus on sustainability. mdpi.com

Key green approaches to be explored include:

Solvent-Free and Aqueous Synthesis: Developing reaction conditions that eliminate the need for hazardous organic solvents. acs.org This could involve mechanochemical methods (ball milling) or performing reactions in water, which is the ultimate green solvent.

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times and energy consumption compared to conventional heating methods. frontiersin.org This technique has been shown to be effective for various heterocyclic syntheses.

Use of Renewable Feedstocks: Designing synthetic routes that begin from renewable, bio-based starting materials instead of petroleum-derived precursors. rsc.org This aligns with the broader goal of creating a more sustainable chemical industry.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Principle | Traditional Approach | Future Green Approach |

|---|---|---|

| Solvents | Use of THF, Chloroform, DMF. advancionsciences.comnih.gov | Water, ionic liquids, or solvent-free conditions. acs.org |

| Energy | Conventional heating for hours/days. | Microwave irradiation for minutes. frontiersin.org |

| Reagents | Stoichiometric amounts of reagents. | Catalytic amounts of reusable catalysts. nih.govnih.gov |

| Feedstocks | Petroleum-based starting materials. | Bio-based precursors (e.g., from biomass). rsc.org |

Design of Highly Functionalized Nitropiperidinone Derivatives for Advanced Materials (non-biological applications)

The unique combination of functionalities in the 4-Methyl-5-nitropiperidin-2-one scaffold makes it an attractive building block for advanced, non-biological materials. The lactam ring, the versatile nitro group, and the inherent chirality can all be exploited to create materials with novel properties.

Future research directions could include:

Chiral Polymers: The lactam ring is a monomer for ring-opening polymerization (ROP). stanford.edu Polymerizing chiral nitropiperidinone derivatives would lead to novel, stereoregular polymers. These materials could find applications in chiral chromatography as a stationary phase for separating enantiomers or as scaffolds for asymmetric catalysis.

Coordination Polymers and MOFs: The nitrogen and oxygen atoms in the piperidinone ring can act as ligands to coordinate with metal ions, forming coordination polymers or metal-organic frameworks (MOFs). wikipedia.orgadvancionsciences.com The resulting materials could possess interesting electronic, magnetic, or porous properties, making them suitable for applications in gas storage, sensing, or catalysis.

Nonlinear Optical (NLO) Materials: Molecules that are both chiral and possess a strong dipole moment (like that induced by the electron-withdrawing nitro group) are excellent candidates for NLO materials. elsevierpure.comnih.gov Functionalized nitropiperidinones could be incorporated into thin films for applications in photonics and optoelectronics, such as frequency doubling of light. aurorascientific.com

Table 4: Potential Material Applications for Nitropiperidinone Derivatives

| Derivative Type | Functionalization Strategy | Potential Application | Rationale |

|---|---|---|---|

| Chiral Polyamide | Ring-Opening Polymerization of the lactam. | Chiral separation media. | Creates a polymer with a regular, chiral backbone. stanford.edu |

| Coordination Polymer | Coordination of the lactam oxygen and reduced nitro group (amine) to metal centers. | Gas storage, catalysis. | Forms a porous, crystalline network. wikipedia.org |

| NLO-active Film | Incorporation into a polymer matrix or liquid crystal assembly. | Second-harmonic generation devices. | Combines chirality with a strong dipole from the nitro group. nih.govaurorascientific.com |

Computational Design and Prediction of Novel Nitropiperidinone Transformations

Computational chemistry and machine learning are transformative tools for accelerating chemical discovery. nih.gov Applying these methods to nitropiperidinone chemistry can provide deep mechanistic insight, predict new reactions, and guide the rational design of catalysts and materials. chemistryviews.org

Future computational efforts will likely focus on:

Mechanistic Elucidation: Using Density Functional Theory (DFT) to model the transition states of key synthetic steps, such as the nitro-Mannich/lactamisation cascade. advancionsciences.com This can help rationalize observed stereoselectivities and guide the optimization of reaction conditions.

Catalyst Design: Computationally screening libraries of potential chiral ligands or organocatalysts to predict which will afford the highest enantioselectivity for a desired transformation. researchgate.net This "in silico" approach saves significant time and resources compared to traditional experimental screening.

Prediction of New Reactions: Employing machine learning algorithms trained on vast reaction databases to predict novel transformations that the nitropiperidinone scaffold could undergo. This could uncover unexpected reactivity patterns and lead to the discovery of entirely new synthetic methods.

Materials Property Prediction: Modeling the properties of polymers or MOFs derived from nitropiperidinone building blocks before they are synthesized. acs.org This allows for the a priori design of advanced materials with tailored electronic, optical, or mechanical properties.

Table 5: Application of Computational Tools in Nitropiperidinone Research

| Computational Method | Research Goal | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Understand reaction mechanism and stereoselectivity. aurorascientific.com | Accurate energy profiles of reaction pathways and transition states. |

| Molecular Dynamics (MD) | Simulate catalyst-substrate interactions. | Insights into the dynamic behavior of chiral recognition. |

| Machine Learning (ML) | Discover novel chemical reactions. | Prediction of new, high-yielding synthetic transformations. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Design functional materials. | Prediction of material properties (e.g., NLO activity) based on molecular structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.